molecular formula C8H15N3O2 B14894773 n-Cyclopentyl-2-ureidoacetamide

n-Cyclopentyl-2-ureidoacetamide

Cat. No.: B14894773
M. Wt: 185.22 g/mol
InChI Key: RAVPQMSYDFQGQC-UHFFFAOYSA-N
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Description

n-Cyclopentyl-2-ureidoacetamide ( 1090966-91-8) is a synthetic organic compound with the molecular formula C 8 H 15 N 3 O 2 and a molecular weight of 185.23 g/mol . This chemical features a ureidoacetamide structure linked to a cyclopentyl group, a motif of interest in medicinal chemistry research. The cyclopentane ring is a valuable scaffold in drug discovery, known for its ability to contribute to favorable pharmacokinetic properties . Compounds featuring cyclopentyl and urea pharmacophores are investigated for their potential as receptor agonists. Specifically, research into cyclopentane-derived ureas has identified promising activity as Formyl Peptide Receptor 2 (FPR2) agonists, which are a target in the active process of inflammation resolution . Such compounds have demonstrated anti-inflammatory properties by reducing the adhesion of neutrophils in studies . Ureido-based structures are also explored as inhibitors of metalloenzymes. For instance, related compounds have been studied for their inhibitory activity against Aminopeptidase N (APN or CD13), a zinc metallopeptidase and a potential target for overcoming resistance in antitumor treatments . Inhibition of such enzymes can trigger stress responses in cancer cells, leading to apoptosis . This compound is intended for research and development purposes only in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

2-(carbamoylamino)-N-cyclopentylacetamide

InChI

InChI=1S/C8H15N3O2/c9-8(13)10-5-7(12)11-6-3-1-2-4-6/h6H,1-5H2,(H,11,12)(H3,9,10,13)

InChI Key

RAVPQMSYDFQGQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CNC(=O)N

Origin of Product

United States

Preparation Methods

Urea Formation via Isocyanate Intermediate

The most widely reported strategy involves sequential urea and amide bond formation (Figure 1).

Step 1: Synthesis of Ethyl 2-Ureidoacetate
Ethyl isocyanatoacetate (1.0 eq) reacts with ammonia in anhydrous dichloromethane at 0–5°C for 4–6 hours to yield ethyl 2-ureidoacetate. The reaction is driven by the nucleophilic attack of ammonia on the electrophilic isocyanate carbon, forming a urea linkage.

Step 2: Hydrolysis to 2-Ureidoacetic Acid
The ester intermediate undergoes alkaline hydrolysis using 2M NaOH at 60°C for 2 hours, followed by acidification with HCl to precipitate 2-ureidoacetic acid. Yield: 75–82%.

Step 3: Amide Coupling with Cyclopentylamine
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 2-ureidoacetyl chloride, which reacts with cyclopentylamine (1.2 eq) in tetrahydrofuran (THF) at room temperature for 12 hours. The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography. Yield: 45–53%.

Chloroacetamide Substitution Pathway

An alternative route utilizes nucleophilic substitution of 2-chloro-N-cyclopentylacetamide (Figure 2).

Step 1: Synthesis of 2-Chloro-N-cyclopentylacetamide
Cyclopentylamine (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in the presence of triethylamine (TEA) in dichloromethane at 0°C, followed by stirring at room temperature for 3 hours. Yield: 85–90%.

Step 2: Urea Group Introduction via Cyanate Displacement
The chloro intermediate is treated with potassium cyanate (KOCN, 1.5 eq) in dimethylformamide (DMF) at 80°C for 8 hours. The reaction proceeds via SN2 displacement, replacing chloride with a ureido group. Yield: 60–65%.

Critical Reaction Parameters

Solvent and Temperature Effects

  • Urea Formation : Polar aprotic solvents (e.g., DMF, THF) enhance isocyanate reactivity, while temperatures >60°C risk urea decomposition.
  • Amide Coupling : Excess cyclopentylamine (1.2–1.5 eq) ensures complete conversion, with THF providing optimal solubility for intermediates.

Catalytic and Stoichiometric Considerations

  • Zinc Chloride (ZnCl₂) : Catalyzes acylation in urea synthesis, improving yields by 15–20%.
  • Triethylamine (TEA) : Neutralizes HCl generated during chloroacetamide synthesis, preventing side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.50–1.85 (m, 8H, cyclopentyl), 3.25 (t, 1H, NH), 3.92 (s, 2H, CH₂), 5.10 (br s, 2H, urea NH₂), 6.75 (br s, 1H, amide NH).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 24.8 (cyclopentyl CH₂), 44.5 (CH₂), 53.1 (cyclopentyl C), 158.2 (urea C=O), 170.5 (amide C=O).
  • HRMS (ESI+) : m/z calcd for C₈H₁₅N₃O₂ [M+H]⁺: 186.1234; found: 186.1238.

Purity and Yield Optimization

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves ureido and unreacted amide impurities.

Comparative Analysis of Synthetic Routes

Parameter Isocyanate Route Chloroacetamide Route
Total Yield 45–53% 60–65%
Reaction Steps 3 2
Purification Complexity Moderate High
Scalability High Moderate

The chloroacetamide pathway offers higher yields but requires stringent control over substitution conditions to avoid byproducts. The isocyanate route, while lengthier, benefits from well-characterized intermediates and scalability.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-2-ureidoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

n-Cyclopentyl-2-ureidoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-ureidoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Formula Key Properties Reference
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano + methylureido groups C₅H₇N₃O₂ High polarity due to cyano group; limited toxicological data available .
N-Methylacetamide Methyl group C₃H₇NO Simpler structure; standardized purification protocols exist .
Ranitidine Nitroacetamide Nitro + dimethylamino furan groups C₁₃H₂₂N₄O₃S Nitro group increases reactivity; used in pharmaceuticals .
2-(N,N-Diisopropylamino)ethyl chloride Diisopropylamino + chloroethyl groups C₈H₁₈ClN Bulky substituents reduce solubility; regulated under Schedule 2B10 .

Key Inferences for n-Cyclopentyl-2-ureidoacetamide :

  • Ureido Moiety: Introduces hydrogen-bonding capacity, which may improve binding affinity in biological systems compared to nitro or cyano groups .

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